molecular formula C16H11NO4 B14196623 2-(2H-1,3-Benzodioxol-5-yl)-1H-indole-4-carboxylic acid CAS No. 917614-78-9

2-(2H-1,3-Benzodioxol-5-yl)-1H-indole-4-carboxylic acid

Cat. No.: B14196623
CAS No.: 917614-78-9
M. Wt: 281.26 g/mol
InChI Key: VPKFWHANIWGEIX-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1H-indole-4-carboxylic acid is an organic compound that belongs to the class of indole derivatives This compound features a benzodioxole moiety fused to an indole core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with an indole derivative. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-1H-indole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-1H-indole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

Compared to similar compounds, 2-(2H-1,3-Benzodioxol-5-yl)-1H-indole-4-carboxylic acid stands out due to its unique combination of the benzodioxole and indole moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

917614-78-9

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1H-indole-4-carboxylic acid

InChI

InChI=1S/C16H11NO4/c18-16(19)10-2-1-3-12-11(10)7-13(17-12)9-4-5-14-15(6-9)21-8-20-14/h1-7,17H,8H2,(H,18,19)

InChI Key

VPKFWHANIWGEIX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=CC=C4N3)C(=O)O

Origin of Product

United States

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